
(1S,3R)-Transfluthrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,3R)-Transfluthrin is a synthetic pyrethroid insecticide known for its rapid action against a wide range of flying and crawling insects. It is particularly effective in household pest control due to its high volatility, which allows it to act as a contact and inhalation agent. This compound is characterized by its stereochemistry, which plays a crucial role in its insecticidal activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-Transfluthrin involves several steps, starting from the basic pyrethroid structure. The key steps include the formation of the cyclopropane ring and the introduction of the fluorine atoms. The reaction conditions typically involve the use of strong bases and halogenating agents under controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation. The use of catalysts and automated systems ensures consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
(1S,3R)-Transfluthrin undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products, which may have different levels of insecticidal activity.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s efficacy.
Substitution: Halogen atoms in this compound can be substituted with other groups, affecting its volatility and insecticidal properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to maintain the integrity of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can produce a variety of halogenated derivatives.
Aplicaciones Científicas De Investigación
(1S,3R)-Transfluthrin has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study the stereochemistry and reactivity of pyrethroids.
Biology: Research on this compound focuses on its effects on insect physiology and behavior, as well as its potential impacts on non-target organisms.
Medicine: Studies investigate its safety and efficacy as an insect repellent and its potential use in vector control to prevent diseases like malaria and dengue.
Industry: It is widely used in the formulation of household insecticides, providing effective pest control solutions.
Mecanismo De Acción
The mechanism of action of (1S,3R)-Transfluthrin involves the disruption of sodium channels in the nervous system of insects. By binding to these channels, it prevents the normal transmission of nerve impulses, leading to paralysis and death of the insect. The molecular targets include voltage-gated sodium channels, and the pathways involved are primarily related to the nervous system’s function.
Comparación Con Compuestos Similares
Similar Compounds
Permethrin: Another pyrethroid insecticide with similar uses but different stereochemistry and potency.
Cyfluthrin: Known for its high efficacy against a broad spectrum of insects, with a different chemical structure.
Deltamethrin: Highly effective and widely used in agriculture and public health.
Uniqueness
(1S,3R)-Transfluthrin is unique due to its high volatility and rapid action, making it particularly suitable for indoor use. Its specific stereochemistry also contributes to its effectiveness and selectivity, providing a balance between potency and safety.
Propiedades
Fórmula molecular |
C15H12Cl2F4O2 |
|---|---|
Peso molecular |
371.2 g/mol |
Nombre IUPAC |
(2,3,5,6-tetrafluorophenyl)methyl (1S,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C15H12Cl2F4O2/c1-15(2)7(3-10(16)17)11(15)14(22)23-5-6-12(20)8(18)4-9(19)13(6)21/h3-4,7,11H,5H2,1-2H3/t7-,11-/m1/s1 |
Clave InChI |
DDVNRFNDOPPVQJ-RDDDGLTNSA-N |
SMILES isomérico |
CC1([C@@H]([C@@H]1C(=O)OCC2=C(C(=CC(=C2F)F)F)F)C=C(Cl)Cl)C |
SMILES canónico |
CC1(C(C1C(=O)OCC2=C(C(=CC(=C2F)F)F)F)C=C(Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


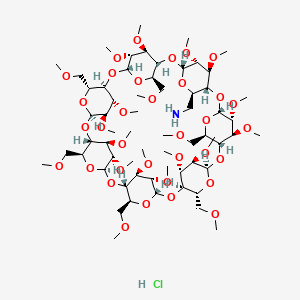

![5-Ethyl 7-methyl 6-(2-chlorophenyl)-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-5,7-dicarboxylate](/img/structure/B13851080.png)
![1-[3-[(4-Chlorophenyl)methylamino]propyl]pyrrolidin-2-one](/img/structure/B13851088.png)
![N-Des(Difluorophenylcyclopropyl), N-[2-[[(3aR,4S,6R,6aS)-6-[6-chloro-2-(propylthio)-4-[tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-(2-hydroxyethyloxy)amino]pyrimidin-5-yl Ticagrelor](/img/structure/B13851093.png)
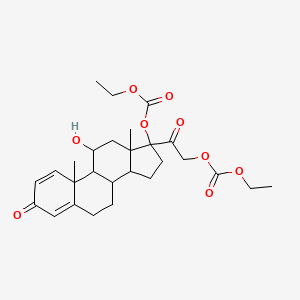
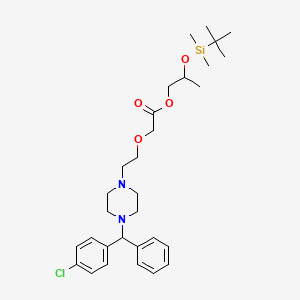
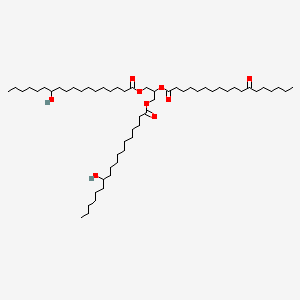
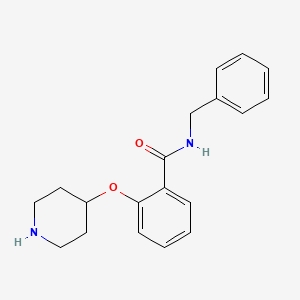
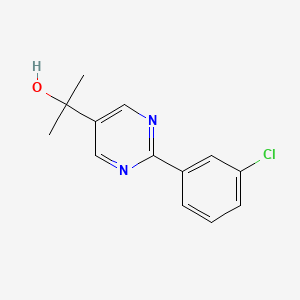
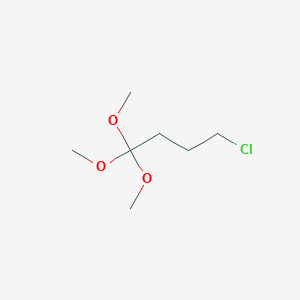
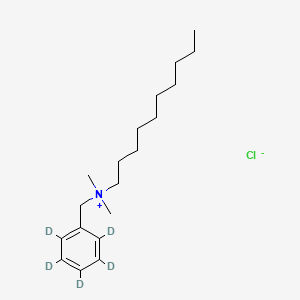
![(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-ol;bromide](/img/structure/B13851127.png)

